molecular formula C14H8F3NO B6596623 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole CAS No. 143925-49-9

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole

Cat. No. B6596623
CAS RN: 143925-49-9
M. Wt: 263.21 g/mol
InChI Key: LYDUFIPAMKJQAI-UHFFFAOYSA-N
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Description

2-Phenyl-5-(trifluoromethyl)-1,3-benzoxazole (PTFB) is an organic compound with a wide range of applications in the field of organic synthesis. It is a versatile and highly reactive molecule, which can be used in a variety of reactions as a building block for the synthesis of other organic compounds. PTFB is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used in the synthesis of polymers and other materials.

Scientific Research Applications

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole has a variety of applications in scientific research. It is used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used as a reagent in the synthesis of polymers and other materials. 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is also used as a catalyst in the synthesis of organic compounds, and it is used as a mediator in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is complex and involves several steps. The first step is the protonation of the carboxylic acid group of the 4-chlorobenzoic acid, producing an intermediate compound known as 4-chloro-2-trifluoromethylbenzoic acid. This intermediate then undergoes a nucleophilic substitution reaction with phenylmagnesium bromide, producing the desired product, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole are not well understood. However, it has been suggested that 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole may have some effect on enzymes involved in the synthesis of proteins, as well as on the activity of certain enzymes involved in the metabolism of drugs. In addition, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole has been shown to interact with certain receptor sites in the body, suggesting that it may have some effect on the regulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole has several advantages for use in laboratory experiments. It is a highly reactive molecule, which can be used in a variety of reactions as a building block for the synthesis of other organic compounds. In addition, it is relatively inexpensive and easy to obtain, making it an ideal starting material for a variety of organic synthesis reactions. However, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is also highly toxic and should be handled with caution.

Future Directions

The potential future directions for the use of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole are numerous. One potential direction is the use of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole as a starting material for the synthesis of new pharmaceuticals and agrochemicals. In addition, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole could be used as a catalyst in the synthesis of polymers and other materials, or as a reagent in the synthesis of heterocyclic compounds. Finally, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole may be useful in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is usually done via a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with trifluoroacetic anhydride, producing an intermediate compound known as 4-chloro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with phenylmagnesium bromide to yield the desired product, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole.

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)10-6-7-12-11(8-10)18-13(19-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUFIPAMKJQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439329
Record name Benzoxazole, 2-phenyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

CAS RN

143925-49-9
Record name Benzoxazole, 2-phenyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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